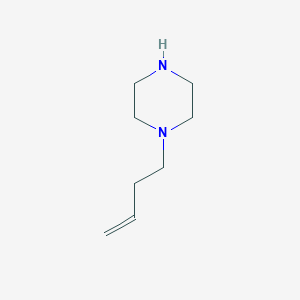

1-(But-3-én-1-yl)pipérazine

Vue d'ensemble

Description

1-(But-3-en-1-yl)piperazine is an organic compound that features a piperazine ring substituted with a but-3-en-1-yl group. Piperazine derivatives are widely recognized for their biological and pharmaceutical activities, making them valuable in various fields of research and industry .

Applications De Recherche Scientifique

1-(But-3-en-1-yl)piperazine has numerous applications in scientific research:

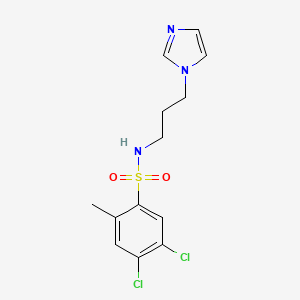

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Piperazine derivatives are explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-parasitic activities.

Industry: It is utilized in the production of polymers, resins, and other industrial chemicals

Mécanisme D'action

Target of Action

Piperazine derivatives have been known to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra

Mode of Action

Piperazine derivatives are often used as basic and hydrophilic groups to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .

Biochemical Pathways

Pharmacokinetics

The piperazine moiety is often used to optimize the pharmacokinetic properties of the final molecule .

Result of Action

Piperazine derivatives have been associated with inducing apoptosis and suppressing the proliferation of cancer cells .

Analyse Biochimique

Biochemical Properties

Piperazine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific structure of the piperazine derivative and the biomolecule it interacts with .

Cellular Effects

The cellular effects of 1-(But-3-en-1-yl)piperazine are currently unknown. Some piperazine derivatives have been shown to have significant effects on cellular processes. For example, a novel piperazine compound was found to be highly cytotoxic to glioblastoma and cervix cancer cells, inducing apoptosis and upregulating apoptotic marker proteins .

Molecular Mechanism

Piperazine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(But-3-en-1-yl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with but-3-en-1-yl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the piperazine nitrogen attacks the electrophilic carbon of the but-3-en-1-yl halide, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of 1-(But-3-en-1-yl)piperazine often involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure efficient production .

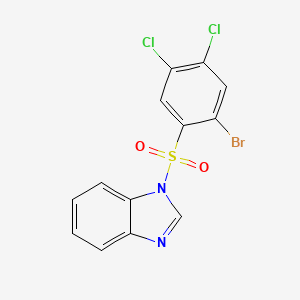

Analyse Des Réactions Chimiques

Types of Reactions: 1-(But-3-en-1-yl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the double bond in the but-3-en-1-yl group to a single bond, forming saturated derivatives.

Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium on carbon is often employed.

Substitution: Alkyl halides and sulfonates are typical electrophiles used in substitution reactions.

Major Products:

Oxidation: N-oxides of 1-(But-3-en-1-yl)piperazine.

Reduction: Saturated derivatives such as 1-(Butyl)piperazine.

Substitution: Various alkylated or arylated piperazine derivatives.

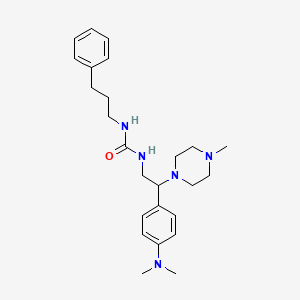

Comparaison Avec Des Composés Similaires

- Trimetazidine

- Ranolazine

- Befuraline

- Aripiprazole

- Quetiapine

- Indinavir

- Sitagliptin

- Vestipitant

Comparison: 1-(But-3-en-1-yl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other piperazine derivatives, it offers a different balance of hydrophilicity and lipophilicity, influencing its pharmacokinetic and pharmacodynamic profiles. This uniqueness makes it a valuable compound for targeted research and development .

Propriétés

IUPAC Name |

1-but-3-enylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-2-3-6-10-7-4-9-5-8-10/h2,9H,1,3-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFCUQBVRWTYGJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCN1CCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-amino-4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B2481967.png)

![3-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide](/img/structure/B2481970.png)

![ethyl 2-{[(4H-1,2,4-triazol-4-yl)carbamothioyl]amino}acetate](/img/structure/B2481971.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2481974.png)

![N-(4-butylphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2481975.png)

![6-(Methyl(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)amino)picolinonitrile](/img/structure/B2481984.png)